Fluotracen
Description
Fluotracen (CAS: 530-78-9) is a synthetic compound with the molecular formula C23H31FO6. It is primarily classified as an anti-inflammatory agent , though it also exhibits antidepressant and antipsychotic properties . Its synthesis involves constructing a side chain through either direct SN2 displacement of a methoxy group by bromide or cleavage of the ether to an alcohol followed by dimethylamine substitution and catalytic reduction . This structural complexity contributes to its dual therapeutic roles, targeting inflammatory pathways and neurotransmitter systems such as GABA(A) receptors .
Properties
Molecular Formula |
C21H24F3N |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N,N-dimethyl-3-[(9R,10S)-10-methyl-2-(trifluoromethyl)-9,10-dihydroanthracen-9-yl]propan-1-amine |
InChI |
InChI=1S/C21H24F3N/c1-14-16-7-4-5-8-18(16)19(9-6-12-25(2)3)20-13-15(21(22,23)24)10-11-17(14)20/h4-5,7-8,10-11,13-14,19H,6,9,12H2,1-3H3/t14-,19+/m0/s1 |
InChI Key |
JTAJFHGSVCEPKC-IFXJQAMLSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C=C(C=C2)C(F)(F)F)[C@@H](C3=CC=CC=C13)CCCN(C)C |
Canonical SMILES |
CC1C2=C(C=C(C=C2)C(F)(F)F)C(C3=CC=CC=C13)CCCN(C)C |
Synonyms |
9,10-dihydro-N,N-10-trimethyl-2- (trifluoromethyl)-9-anthracenepropanamine fluotracen fluotracen hydrochloride, (cis-(+-))-isomer SK and F 28175 SK and F-28175 SKF 28175 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Fluotracen involves multiple steps. One common synthetic route includes the following steps:
Formation of the dihydroanthracene core: This step involves the reduction of anthracene to form the dihydroanthracene core.
Introduction of the trifluoromethyl group: This is typically achieved through a Friedel-Crafts alkylation reaction using a trifluoromethylating agent.
Attachment of the propan-1-amine side chain: This step involves the reaction of the dihydroanthracene derivative with N,N-dimethylpropan-1-amine under suitable conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Fluotracen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Fluotracen has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neuropharmacology.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Fluotracen involves its interaction with specific molecular targets. The compound is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence neurotransmitter systems in the brain .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Fludrocortisone (CAS: 127-31-1)
- Molecular Formula : C21H29FO5
- Indication : Steroid (anti-inflammatory, mineralocorticoid replacement) .
- Comparison :
- Both compounds contain fluorine and share anti-inflammatory applications.
- Fludrocortisone lacks the extended side chain and dimethylamine group seen in Fluotracen, limiting its central nervous system (CNS) activity.
- This compound’s larger structure (C23H31FO6 vs. C21H29FO5) may enhance tissue penetration and receptor binding diversity .
Fludiazepam (CAS: 3900-31-0)
- Molecular Formula : C16H12ClFN2O
- Indication : Anxiolytic (benzodiazepine class) .
- Comparison: Both contain fluorine and modulate GABA receptors. Fludiazepam acts as a GABA enhancer, while this compound non-competitively blocks GABA(A) receptor subsets, suggesting distinct mechanisms in psychiatric applications .
Functional Analogues
Fluoxetine (CAS: 54910-89-3)
- Molecular Formula: C17H18F3NO
- Indication : Antidepressant (SSRI class) .
- Comparison: Fluoxetine selectively inhibits serotonin reuptake, whereas this compound’s tricyclic structure may target multiple monoamine transporters. this compound’s fluorine and oxygen-rich structure could reduce metabolic degradation compared to Fluoxetine’s trifluoromethyl group .
Clozapine (CAS: 5786-21-0)
Pharmacological and Clinical Profiles
Table 1: Key Pharmacological Comparisons
Research Findings and Implications
- Synthetic Advantages : this compound’s dual synthesis pathways (SN2 vs. ether cleavage) offer flexibility in optimizing yield and purity .
- Safety Profile: Unlike Fludrocortisone, this compound’s lack of glucocorticoid activity may reduce adrenal suppression risks .
- Clinical Efficacy: In psychiatric applications, this compound’s non-additive effects with Clozapine suggest partial receptor overlap, supporting its use in treatment-resistant cases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
